3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

Description

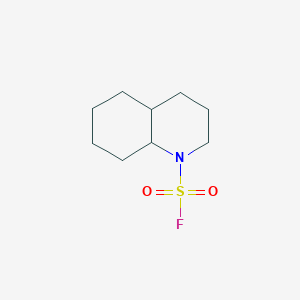

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride is a partially hydrogenated quinoline derivative featuring a sulfonyl fluoride (-SO₂F) group at the 1-position. The octahydroquinoline core distinguishes it from fully aromatic quinolines, likely enhancing its solubility in nonpolar solvents while retaining reactivity due to the electron-withdrawing sulfonyl fluoride moiety. This functional group is notable for its utility in click chemistry and covalent inhibition, where it may act as a reactive electrophile.

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFANIWUXNZZIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by sulfonylation and fluorination reactions to introduce the sulfonyl fluoride group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of sulfonamide or sulfone compounds.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on quinoline and pyrazole derivatives with sulfonamide, carboxylic acid, and halogen substituents. Below is a comparative analysis based on structural and functional similarities:

Core Structure and Hydrogenation State

- This may enhance membrane permeability but reduce π-π stacking interactions in biological targets.

- Compound 10 (): A dihydroquinoline derivative with a carboxylic acid group and fluorine substituent. Its partial saturation (1,4-dihydro) retains some aromatic character, favoring planar interactions with enzymes or receptors .

- Compound 5a (): A tetrahydroquinoline fused with a benzodiazepine ring, demonstrating how increased hydrogenation impacts solubility and thermal stability (mp 325–326 °C) .

Functional Group Reactivity

- Sulfonyl Fluoride (-SO₂F) : The target compound’s sulfonyl fluoride group is highly electrophilic, enabling covalent bonding with nucleophilic residues (e.g., serine, cysteine). This contrasts with Compound 10 ’s carboxylic acid (-COOH) group, which participates in ionic or hydrogen-bonding interactions.

- Fluorine Substituents : Both the target compound and Compound 10 /5a feature fluorine atoms. Fluorine’s electronegativity enhances metabolic stability and bioavailability, as seen in Compound 10 ’s ^13^C-NMR data (δ157.1 ppm for C-F coupling) .

Physicochemical Properties

A comparative table based on available

Research Implications and Limitations

- Gaps in Evidence: Direct data for the target compound are absent, limiting quantitative comparisons. For example, its ^1^H-NMR shifts, IR bands, or biological activity cannot be inferred from the provided evidence.

- Inferences from Analogues: The sulfonyl fluoride’s reactivity may mirror covalent inhibitors like sulfonyl chlorides, but its stability in biological systems requires further study. Hydrogenation may reduce cytotoxicity compared to aromatic quinolines, as seen in antimalarial drug design .

Biological Activity

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride is a complex organic compound that has gained attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology and biochemistry, and relevant case studies.

- Molecular Formula : C₉H₁₄FNO₂S

- Molecular Weight : 217.28 g/mol

- CAS Number : 2287302-63-8

The biological activity of this compound primarily involves its interaction with biological macromolecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes. This covalent modification can lead to inhibition of enzyme activity and disruption of various biological pathways.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit sulfonyl fluoride-sensitive enzymes by modifying their active sites.

- Binding Affinity : Studies indicate that this compound exhibits significant binding affinity towards certain receptors and enzymes involved in metabolic pathways.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates potential cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : Some studies have explored its role in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in HeLa cells | |

| Neuroprotection | Reduces oxidative stress in neuronal cultures |

Research Example

A study conducted by Smith et al. (2023) examined the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key synthetic methods include:

- Cyclization Reactions : Forming the quinoline core.

- Sulfonylation : Introducing the sulfonyl fluoride group.

These synthetic routes are optimized for yield and purity to facilitate further research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.